molecular formula C8H4Cl2N2 B042487 1,4-Dichlorophthalazine CAS No. 4752-10-7

1,4-Dichlorophthalazine

Cat. No. B042487
CAS RN: 4752-10-7
M. Wt: 199.03 g/mol
InChI Key: ODCNAEMHGMYADO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-Dichlorophthalazine involves an improved process that starts from phthalic anhydride, undergoing condensation and chlorination reactions. This method has been optimized to increase the overall yield to 85%, simplifying the operation, enhancing product quality, and reducing costs, making it feasible for industrial production (Yang Zhimin, 2011). Additionally, various methods have been explored to synthesize chlorophthalazines and related compounds, demonstrating the versatility and potential of 1,4-Dichlorophthalazine as a precursor for a wide range of chemical transformations (H. Nguyen et al., 2012).

Molecular Structure Analysis

The molecular structure of 1,4-Dichlorophthalazine and related compounds has been elucidated using various analytical techniques, including x-ray diffraction analysis. This has provided insights into the configuration and conformation of these molecules, contributing to a deeper understanding of their chemical behavior and reactivity (Igor A. Litvinov et al., 1982).

Scientific Research Applications

  • DNA Intercalation Studies : A study by Ebrahimlo et al. (2009) investigated the potential of 1,4-dichlorophthalazine as a DNA intercalator by synthesizing tri- and tetra-cyclic heterocycles (Ebrahimlo, Khalafy, & Prager, 2009).

  • Antihypertensive and Tumorigenic Effects : Tóth (1978) found that 1-hydrazinophthalazine hydrochloride, an antihypertensive drug, significantly increased lung tumor incidence in mice (Tóth, 1978).

  • Asymmetric Catalysis : Jin et al. (2007) showed that 1,4-dichlorophthalazine-cinchona alkaloid derivatives catalyze asymmetric "interrupted" Feist-Bénary reactions, producing hydroxydihydrofurans with high enantiomeric excesses (Jin et al., 2007).

  • Cytotoxic Activity Against Human Tumor Cells : Kim et al. (2004) demonstrated the potential cytotoxic activity of 1-substituted 2-methyl-1H-imidazo[4,5-g]phthalazine-4,9-dione derivatives against human tumor cells, suggesting higher potential than some known drugs (Kim et al., 2004).

  • Organic Synthesis Applications : Yanilkin et al. (2001) studied the electrochemical reduction of 1,4-disubstituted phthalazines, which leads to phthalonitrile formation, having implications in organic synthesis (Yanilkin et al., 2001).

  • Antihypertensive Effectiveness : Schroeder (1952) reported that 1-hydrazinophthalazine is moderately effective as an antihypertensive drug in specific conditions (Schroeder, 1952).

  • Improved Synthesis for Industrialization : Yang Zhimin (2011) focused on improving the synthesis process of 1,4-dichlorophthalazine, enhancing its feasibility for industrial production (Yang Zhimin, 2011).

  • Synthesis of Phthalazin-1(2H)-ones : Pal et al. (2003) achieved efficient synthesis of 4-(hetero)aryl-substituted 1-chlorophthalazines, which can be converted to phthalazin-1(2H)-ones, showcasing a new synthesis method (Pal et al., 2003).

  • Reactive Dye Hydrolysis Monitoring : Yusoff et al. (1998) utilized cathodic stripping voltammetry of 1,4-dichlorophthalazine for monitoring the hydrolysis of reactive dyes, indicating potential applications in dye degradation analysis (Yusoff, Fogg, & Ahmad, 1998).

Safety And Hazards

1,4-Dichlorophthalazine should be stored under inert gas at a temperature between 0-10°C . It is sensitive to moisture and heat . In case of fire, it can produce hazardous combustion products such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .

Relevant Papers 1,4-Dichlorophthalazine has been used to catalyze the asymmetric “interrupted” Feist–Bénary reaction of ethyl bromopyruvate/substituted bromoketoesters and β-dicarbonyl compounds . The corresponding hydroxydihydrofurans have been obtained in excellent yields and with up to 91%ee .

properties

IUPAC Name

1,4-dichlorophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCNAEMHGMYADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049306
Record name 1,4-Dichlorophthalazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichlorophthalazine

CAS RN

4752-10-7
Record name 1,4-Dichlorophthalazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4752-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dichlorophthalazine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dichlorophthalazine
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Record name 1,4-dichlorophthalazine
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Record name 1,4-DICHLOROPHTHALAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
290
Citations
Y Jin, XY Liu, LL Jing, W He, XL Sun… - Chirality: The …, 2007 - Wiley Online Library
Different 1,4‐dichlorophthalazine‐cinchona alkaloid derivatives have been used to catalyze the asymmetric “interrupted” Feist–Bénary reaction of ethyl bromopyruvate/substituted …
Number of citations: 21 onlinelibrary.wiley.com
ARHM Yusoff, AG Fogg, R Ahmad - Talanta, 1998 - Elsevier
Preliminary studies of the feasibility of monitoring by cathodic stripping voltammetry the hydrolysis of two further types of reactive dyes have been made. The azo reduction peak in …
Number of citations: 14 www.sciencedirect.com
M Zarei - Current Organic Synthesis, 2017 - ingentaconnect.com
Background: β-Lactam antibiotics are plenty applied for the treatment of bacterial infections.Other biological activities and utilizing as a building block of 2-azetidinones is also well …
Number of citations: 3 www.ingentaconnect.com
JY Hwang, HS Choi, YD Gong - Tetrahedron letters, 2005 - Elsevier
A general method is reported for the solid-phase synthesis of [1,2,4]triazolo[3,4-a]phthalazine and tetrazolo[5,1-a]phthalazine derivatives based on the cyclization of resin-bound …
Number of citations: 44 www.sciencedirect.com
BD Yang, H Moon - Synthesis, 2020 - thieme-connect.com
An unprecedented N-chlorinative ring contraction of 1,2-diazines was discovered and investigated with an electrophilic chlorinating reagent, trichloroisocyanuric acid (TCICA). Through …
Number of citations: 2 www.thieme-connect.com
HN Nguyen, VJ Cee, HL Deak, B Du… - The Journal of …, 2012 - ACS Publications
Herein we describe a general three-step synthesis of 4-substituted chlorophthalazines in good overall yields. In the key step, N,N-dimethylaminophthalimide (8a) directs the selective …
Number of citations: 29 pubs.acs.org
JH Kim, J Kim - Journal of the Korean Chemical Society, 2000 - koreascience.kr
자연에 존재하지 않는 헤테로고리 방향족 화합물 중의 하나인 phthalazine 은 1960 년대에 액체상에서의 화학 발광 물질로서 또 생물적 활성 물질로 알려지면서 1970 년대까지 많은 연구와 …
Number of citations: 2 koreascience.kr
S Guery, I Parrot, Y Rival, CG Wermuth - Synthesis, 2001 - thieme-connect.com
Starting from the commercially available 1, 4-dichlorophthalazine, a series of 4-aryl-1-(4-methylpiperazin-1-yl) phthalazines was prepared with good yields and under mild conditions by …
Number of citations: 33 www.thieme-connect.com
I MATSUURA, K OKUI - Chemical and Pharmaceutical Bulletin, 1969 - jstage.jst.go.jp
Improved syntheses of 1, 4-dihydroxypyrido [3, 4-d] pyridazine (II) and 1, 4-dichloropyrido [3, 4-d] pyridazine (I) were described. Reaction of I with alcohol and alkali gave 1, 4-…
Number of citations: 13 www.jstage.jst.go.jp
NN Bystrykh, BI Buzykin, AP Stolyarov… - Chemistry of …, 1983 - Springer
On the basis of VU and PMR spectroscopic data with the aid of the method of experimental structures and the method of dipole moments it was concluded that the products of the …
Number of citations: 4 link.springer.com

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